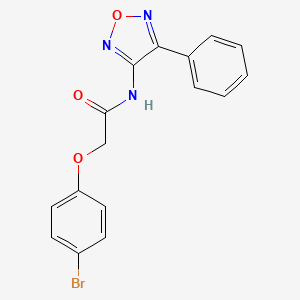

2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various purposes, including potential antimicrobial and anticancer applications. The structure of this compound suggests that it contains a bromophenoxy group, an oxadiazole ring, and an acetamide moiety, which are common features in medicinal chemistry for drug design due to their potential biological activities.

Synthesis Analysis

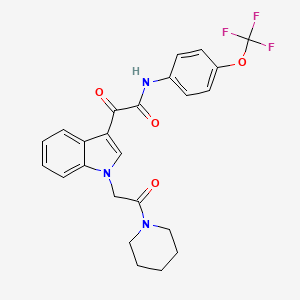

The synthesis of related compounds involves multiple steps, starting from basic aromatic acids or alcohols, which are then transformed through processes such as amidation, alkylation, and nitration. For instance, the synthesis of a similar compound, N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide, was achieved by amidation of an acetyl chloride precursor with a carbon-14-labelled amino phenol in a buffered solution, followed by hydrolysis to afford the ring-opened product . Another related synthesis involved alkylation of p-acetamidophenol followed by nitration to yield N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide . These methods could potentially be adapted for the synthesis of the compound .

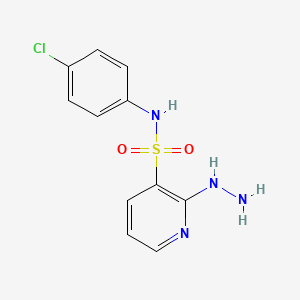

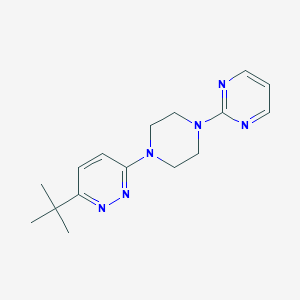

Molecular Structure Analysis

The molecular structure of the compound likely features an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This ring is known to confer interesting chemical properties and biological activities. The presence of the phenyl group and the bromophenoxy moiety could influence the electronic distribution and the overall three-dimensional conformation of the molecule, which are important factors for its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures include amidation, alkylation, and nitration, as mentioned earlier. The bromine atom in the bromophenoxy group could act as a good leaving group, making it susceptible to nucleophilic substitution reactions. The oxadiazole ring could engage in various chemical reactions, depending on the substituents attached to it, and could be a key moiety for the biological activity of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide" are not provided, related compounds exhibit properties that are influenced by their molecular structures. The presence of the oxadiazole ring and the acetamide group could affect the compound's solubility, melting point, and stability. The bromine atom could make the compound denser and more reactive. The physical and chemical properties are crucial for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics .

科学的研究の応用

Synthesis and Antimicrobial Activity

Compounds with structures similar to the specified chemical have been synthesized and evaluated for their antimicrobial properties. For instance, a study on the synthesis and antimicrobial evaluation of derivatives, including those related to 1,3,4-oxadiazole, demonstrated active antimicrobial properties against selected microbial species. This suggests the potential application of such compounds in developing new antimicrobial agents (Gul et al., 2017).

Pharmacological Evaluation

Another research domain involves the pharmacological evaluation of similar compounds, particularly as inhibitors for specific proteins implicated in diseases like small lung cancer. Compounds designed and synthesized for inhibiting Collapsin Response Mediator Protein 1 (CRMP 1) demonstrate the potential therapeutic applications of such chemical structures in treating diseases (Panchal et al., 2020).

Anticancer and Antioxidant Properties

The exploration of novel compounds for their anticancer and antioxidant properties is another significant area of application. Studies have highlighted the synthesis of new derivatives showing promising anticancer activities against various cancer cell lines, underscoring the potential of these compounds in cancer research (Faheem, 2018).

Kinetic and Mechanistic Studies

Compounds of similar structure have been subject to kinetic and mechanistic studies, providing insights into their reaction pathways and potential industrial applications. Such research is crucial for understanding the behavior of these compounds under different conditions, which can aid in their application across various scientific fields (Mindl et al., 1999).

特性

IUPAC Name |

2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O3/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-15(19-23-20-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBODJSOLKIAQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3004306.png)

![9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3004308.png)

![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B3004314.png)

![N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B3004316.png)